molecular formula C17H12N6O B2833252 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 879569-20-7

3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2833252
CAS No.: 879569-20-7
M. Wt: 316.324
InChI Key: IHQVQIXSMUYFNY-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolo-pyrimidine family, characterized by a fused tricyclic core. Its structure includes a furan-2-yl substituent at position 3 and an o-tolyl (ortho-methylphenyl) group at position 5. These substitutions influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions .

Properties

IUPAC Name

5-(furan-2-yl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c1-11-5-2-3-6-13(11)23-15-12(9-19-23)16-20-21-17(22(16)10-18-15)14-7-4-8-24-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQVQIXSMUYFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N6OC_{17}H_{14}N_6O, with a molecular weight of approximately 318.34 g/mol. The structure features a fused pyrazolo-triazolo-pyrimidine framework that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro testing has shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A study evaluated the anticancer activity of novel pyrazolo-triazolo derivatives against human cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer). One derivative demonstrated an IC50 value of 27.7 µg/ml against A549 cells, comparable to the standard drug doxorubicin (IC50 = 28.3 µg/ml) . The gene expression analysis indicated that treatment with these compounds led to significant changes in genes associated with cancer progression, such as AMY2A and FOXG1 .

CompoundCell LineIC50 (µg/ml)Reference Drug IC50 (µg/ml)
7gA54927.728.3
7gHepG226.621.6

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have shown antimicrobial activity . A study reported that similar pyrazole derivatives exhibited significant inhibition against various bacterial strains and fungi. This suggests potential applications in treating infections caused by resistant microorganisms .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been suggested that these compounds can induce programmed cell death in malignant cells.
  • Antioxidant Properties : Some studies indicate that pyrazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique fused ring structure allows for various chemical transformations, making it valuable in organic synthesis. For example, it can undergo oxidation, reduction, substitution, and cyclization reactions to yield diverse derivatives that may possess enhanced properties or functionalities.

Reagent in Organic Transformations
In organic chemistry, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been utilized as a reagent in various organic transformations. Its ability to participate in nucleophilic and electrophilic reactions expands its utility in synthetic pathways.

Biological Applications

Bioactive Molecule
Research indicates that this compound exhibits significant bioactivity. It has shown potential as an anticancer agent by inducing apoptosis in cancer cells while sparing normal cells. Studies have demonstrated that derivatives of related pyrazolo-triazole compounds exhibit stronger cytotoxic activity than conventional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) while demonstrating lower toxicity towards normal breast cells (MCF-10A) .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This binding modulates their activity and can lead to various biological responses including anti-inflammatory effects .

Medicinal Applications

Therapeutic Potential
The compound is under investigation for its therapeutic properties beyond anticancer activity. Preliminary studies suggest potential applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways .

Case Studies
A notable case study highlighted the use of this compound in developing novel anti-inflammatory agents. In vitro assays demonstrated its effectiveness in inhibiting pro-inflammatory cytokines and mediating immune responses .

Industrial Applications

Catalyst Development
In industrial chemistry, this compound is being explored as a catalyst in various processes. Its unique structural properties allow it to facilitate reactions that require specific catalytic conditions.

Material Science
The compound's unique properties are also being evaluated for applications in material science. Its potential to form stable complexes with metals could lead to advancements in the development of new materials with desirable characteristics.

Summary Table of Applications

Field Application Description
Chemistry Building BlockUsed for synthesizing complex molecules through various organic transformations
ReagentFunctions as a reagent in nucleophilic and electrophilic reactions
Biology Bioactive MoleculeExhibits anticancer properties by inducing apoptosis in cancer cells
Mechanism of ActionInteracts with enzymes/receptors to modulate biological responses
Medicine Therapeutic PotentialInvestigated for anti-inflammatory effects and other therapeutic applications
Case StudiesDemonstrated effectiveness in inhibiting pro-inflammatory cytokines
Industry Catalyst DevelopmentExplored as a catalyst for facilitating chemical reactions
Material SciencePotential use in developing new materials with enhanced properties

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents (Position 7) Key Functional Groups (Position 3) Biological Activity (Ki/IC50)
Target Compound o-Tolyl Furan-2-yl N/A (Inferred A2AAR antagonism)
SCH442416 () 4-Methoxyphenylpropyl Furan-2-yl A2AAR antagonist (High selectivity)
Preladenant () 4-(2,4-Difluorophenyl)piperazinyl Furan-2-yl A2AAR antagonist (Ki = 1.1 nM)
Compound 6 () 4-Hydroxyphenylpropyl Furan-2-yl Enhanced A2AAR affinity and hydrophilicity
3-Methyl-7-p-tolyl derivative () p-Tolyl Methyl Kinase inhibition, anticancer activity
  • Substituent Position and Hydrophilicity : The o-tolyl group in the target compound introduces steric bulk and moderate lipophilicity compared to the 4-hydroxyphenylpropyl group in compound 6 (), which improves water solubility via hydrogen bonding. This suggests the target compound may have reduced aqueous solubility but enhanced membrane permeability .
  • A2AAR Selectivity: The furan-2-yl moiety is conserved in SCH442416, Preladenant, and compound 6, indicating its critical role in adenosine receptor binding. The o-tolyl group’s ortho-methyl substitution may reduce steric clashes with hydrophobic receptor pockets compared to bulkier groups (e.g., piperazinyl in SCH 412348) .

Triazolo Ring Isomerism and Physicochemical Properties

The triazolo[4,3-c]pyrimidine core in the target compound differs from the [1,5-c] isomer seen in compounds like 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (). Key differences include:

  • NMR Shifts : The C3-H and C5-H protons in triazolo[4,3-c] derivatives (e.g., target compound) resonate more downfield than those in [1,5-c] isomers due to electronic effects .
  • Melting Points : Triazolo[4,3-c]pyrimidines generally exhibit higher melting points (e.g., 275–277°C for compound 7 in ) compared to [1,5-c] analogs (257–259°C for compound 8), likely due to enhanced crystal lattice stability .

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